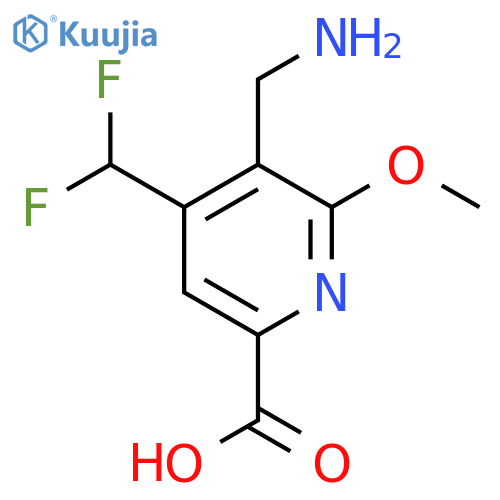

Cas no 1361799-18-9 (3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid)

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid

-

- インチ: 1S/C9H10F2N2O3/c1-16-8-5(3-12)4(7(10)11)2-6(13-8)9(14)15/h2,7H,3,12H2,1H3,(H,14,15)

- InChIKey: ZMDWDCVUQPLUOY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=O)O)N=C(C=1CN)OC)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 85.4

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001335-500mg |

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid |

1361799-18-9 | 97% | 500mg |

$980.00 | 2022-03-01 | |

| Alichem | A022001335-1g |

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid |

1361799-18-9 | 97% | 1g |

$1,780.80 | 2022-03-01 |

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acidに関する追加情報

Professional Introduction to 3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic Acid (CAS No. 1361799-18-9)

3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid (CAS No. 1361799-18-9) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyridine core substituted with an aminomethyl group, a difluoromethyl moiety, and a methoxy group, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications.

The chemical structure of 3-(aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid imparts distinct electronic and steric properties, which are crucial for its biological activity. The presence of the aminomethyl group enhances its potential as a chelating agent or a bioisostere for other functional groups, while the difluoromethyl substituent is known to improve metabolic stability and binding affinity in drug candidates. The methoxy group further modulates the compound's reactivity and solubility, making it suitable for various synthetic pathways.

In recent years, this compound has been extensively studied for its pharmacological potential. Researchers have been particularly interested in its role as a precursor in the synthesis of novel therapeutic agents. The pyridine scaffold is a common motif in many bioactive molecules, and modifications such as those seen in 3-(aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid) can lead to compounds with enhanced efficacy and reduced side effects.

The difluoromethyl group, in particular, has been shown to enhance the bioavailability and pharmacokinetic properties of drug candidates. This substitution pattern is frequently employed in modern drug design due to its ability to improve binding interactions with biological targets. For instance, studies have demonstrated that compounds incorporating difluoromethyl groups exhibit improved binding affinities to enzymes and receptors, which is critical for achieving therapeutic efficacy.

The synthesis of 3-(aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the aminomethyl, difluoromethyl, and methoxy groups must be carefully orchestrated to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations are often employed to achieve these modifications efficiently.

The biological activity of 3-(aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid) has been explored in several preclinical studies. These investigations have highlighted its potential as an intermediate in the development of drugs targeting various diseases. For example, preliminary research suggests that derivatives of this compound may have applications in oncology, where the modulation of specific enzymatic pathways is crucial for cancer treatment.

The structural features of this compound also make it an attractive scaffold for further derivatization. By introducing additional functional groups or altering existing ones, researchers can generate libraries of compounds with tailored biological properties. This approach is particularly valuable in high-throughput screening programs aimed at identifying novel therapeutic agents.

In conclusion, 3-(Aminomethyl)-4-(Difluoromethyl)-2-(Methoxypyridine-6-carboxylic acid) (CAS No. 1361799-18-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and demonstrated biological potential make it a valuable asset in the quest for new medicines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.

1361799-18-9 (3-(Aminomethyl)-4-(difluoromethyl)-2-methoxypyridine-6-carboxylic acid) 関連製品

- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)

- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)

- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)

- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)

- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)

- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)

- 2002-24-6(2-Aminoethan-1-ol hydrochloride)